Cas no 452927-50-3 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2-chloro-4-nitrobenzoate)

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2-chloro-4-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2-chloro-4-nitrobenzoate
- CHEMBL2262293
- 2-(1,3-dioxoisoindolin-2-yl)ethyl 2-chloro-4-nitro-benzoate
- Z18394459
- AB00716158-01
- WAY-614222
- EN300-26866683
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 2-chloro-4-nitrobenzoate
- 452927-50-3
- AKOS001042646
-
- インチ: 1S/C17H11ClN2O6/c18-14-9-10(20(24)25)5-6-13(14)17(23)26-8-7-19-15(21)11-3-1-2-4-12(11)16(19)22/h1-6,9H,7-8H2
- InChIKey: UCOBPEFPUBRVCN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C(=O)OCCN1C(C2C=CC=CC=2C1=O)=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 374.0305638g/mol
- どういたいしつりょう: 374.0305638g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 583
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2-chloro-4-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26866683-0.05g |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2-chloro-4-nitrobenzoate |
452927-50-3 | 90% | 0.05g |
$2755.0 | 2023-09-11 |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2-chloro-4-nitrobenzoate 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2-chloro-4-nitrobenzoateに関する追加情報
Compound CAS No 452927-50-3: A Comprehensive Overview
The compound with CAS No 452927-50-3, also known as 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2-chloro-4-nitrobenzoate, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a 1,3-dioxoisoindole moiety with a chloronitrobenzoate group. The isoindole ring system is a key structural feature that contributes to its stability and reactivity in various chemical reactions.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials, particularly in the development of novel polymers and biodegradable plastics. The chloronitrobenzoate group within its structure has been shown to enhance the compound's ability to participate in nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis. Researchers have also explored its use in drug delivery systems, where its unique properties allow for controlled release mechanisms.
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2-chloro-4-nitrobenzoate involves a multi-step process that typically begins with the preparation of the isoindole derivative. This is followed by esterification with the chloronitrobenzoic acid derivative under specific reaction conditions. The optimization of these conditions has been a focus of recent research, with studies demonstrating that the use of microwave-assisted synthesis can significantly improve reaction yields and reduce production time.
In terms of applications, this compound has shown promise in the field of optoelectronics. Its ability to form self-assembled monolayers on various substrates makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Additionally, its stability under thermal and photochemical conditions suggests potential uses in high-performance electronic materials.
From an environmental perspective, researchers have investigated the biodegradability of this compound and its derivatives. Studies indicate that under certain conditions, it can undergo microbial degradation, reducing its environmental impact compared to traditional synthetic polymers. This has led to increased interest in its use in sustainable materials development.
Furthermore, recent advancements in computational chemistry have enabled detailed molecular modeling of this compound. These models have provided insights into its electronic structure and reactivity, aiding in the design of more efficient synthetic pathways and applications. The integration of experimental and computational approaches has been instrumental in unlocking the full potential of this compound.
In conclusion, CAS No 452927-50-3, or 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl 2-chloro-4-nitrobenzoate, represents a versatile building block in modern organic chemistry. Its unique structure and reactivity make it a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in the development of innovative materials and technologies.
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